molecular formula C15H21N3O3 B12463487 N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide

N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide

Katalognummer: B12463487
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: BNLZJHUPLXEAEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino group, which is further connected to a 3-methoxybenzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclohexyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methoxybenzoic acid} + \text{Cyclohexyl isocyanate} \rightarrow \text{N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide} ]

Industrial Production Methods

In an industrial setting, the production of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-[(Cyclohexylcarbamoyl)amino]-3-hydroxybenzamide.

    Reduction: Formation of N-[(Cyclohexylcarbamoyl)amino]-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(Cyclohexylcarbamoyl)amino]cyclohexanecarboxamide
  • 4-[(Cyclohexylcarbamoyl)amino]butanoic acid
  • 6-[(Cyclohexylcarbamoyl)amino]hexanoic acid

Uniqueness

N-[(Cyclohexylcarbamoyl)amino]-3-methoxybenzamide is unique due to the presence of the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Eigenschaften

Molekularformel

C15H21N3O3

Molekulargewicht

291.35 g/mol

IUPAC-Name

1-cyclohexyl-3-[(3-methoxybenzoyl)amino]urea

InChI

InChI=1S/C15H21N3O3/c1-21-13-9-5-6-11(10-13)14(19)17-18-15(20)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,19)(H2,16,18,20)

InChI-Schlüssel

BNLZJHUPLXEAEA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.